molecular formula C27H46O2 B075144 Epoxycholesterol CAS No. 1250-95-9

Epoxycholesterol

Cat. No. B075144
CAS RN: 1250-95-9
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-ZEQHCUNVSA-N
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Description

Synthesis Analysis

Epoxycholesterol synthesis has been a subject of several studies, aiming to improve its production from natural sources like stigmasterol. Spencer et al. (2000) described an efficient synthesis of 24(S),25-epoxycholesterol, highlighting the identification of byproducts and the successful conversion of intermediates to achieve high yields of desmosterol, a precursor to epoxycholesterol (Spencer, Li, Russel, Tomkinson, & Willson, 2000). Additionally, the synthesis of all four stereoisomers of 20,22-epoxycholesterol from cholesta-5,20(22)-dien-3β-ol was reported by Bannai, Morisaki, and Ikekawa (1976), underscoring the compound's structural diversity (Bannai, Morisaki, & Ikekawa, 1976).

Molecular Structure Analysis

The molecular structure of epoxycholesterols, including their stereochemistry, has been elucidated through various analytical techniques. For example, J-based analysis and DFT-NMR assignments have facilitated the understanding of complex molecules like 3β,7-dihydroxy-5,6-epoxycholestanes, providing insights into the stereochemical dispositions of the epoxy and hydroxy functionalities (Poza, Jiménez, & Rodríguez, 2008).

Chemical Reactions and Properties

Epoxycholesterol participates in several chemical reactions, highlighting its role in cholesterol metabolism. For instance, its conversion to pregnenolone by adrenal cytochrome P-450SCC has been investigated, revealing insights into its metabolic fate and regulatory functions (Morisaki, Bannai, Ikekawa, & Shikita, 1976).

Physical Properties Analysis

The study of epoxycholesterol's physical properties, including its stability and solubility, is crucial for understanding its behavior in biological systems. Research focusing on its formation, identification, and quantification in heated cholesterol model systems has contributed to the knowledge of its stability under various conditions (Nogueira, Costa, Crotti, & Bragagnolo, 2010).

Chemical Properties Analysis

The chemical properties of epoxycholesterol, particularly its reactivity and interactions with biological molecules, have been explored to understand its impact on cellular processes. Its role as a messenger for cholesterol homeostasis has been demonstrated, showing its suppressive effects on sterol regulatory element-binding proteins and its function as a natural ligand for liver X receptors (Brown, 2009).

Scientific Research Applications

  • Regulation of Cholesterol Biosynthesis and Metabolism :

    • Epoxycholesterol, particularly 24(S),25-epoxycholesterol, plays a significant role in the regulation of cholesterol biosynthesis and metabolism. It is known to repress hydroxymethylglutaryl-CoA reductase activity in cultured cells and binds to the cytosolic oxysterol-binding protein, suggesting its involvement in the regulation of hepatic cholesterol metabolism in vivo (Spencer, Gayen, Phirwa, Nelson, Taylor, Kandutsch, & Erickson, 1985).
    • It is considered a messenger for cholesterol homeostasis, acting at several levels to control acute cholesterol homeostasis. It suppresses activation of sterol regulatory element binding proteins and is a natural ligand for liver X receptors, which induce expression of cholesterol efflux-related genes (Brown, 2009).
  • Promotion of Oligodendrocyte Formation :

    • 24,25-Epoxysterol, including 24,25-epoxycholesterol, can promote the formation of myelinating oligodendrocytes from oligodendrocyte progenitor cells. This discovery highlights its potential therapeutic role in demyelinating diseases (Hubler et al., 2021).
  • Impact on Health Conditions and Disease States :

    • The influence of tobacco smoking on the levels of epoxycholesterols in serum has been studied, especially in pregnant women with diabetes, suggesting that epoxycholesterols may play a role in prenatal pathology and conditions like pregnancy-induced hypertension (Bodzek & Olejek, 2000).
  • Synthesis and Biochemical Study :

  • Role in Cancer and Inflammation :

    • Epoxycholesterol isomers, specifically 5,6-epoxycholesterol isomers, have been shown to induce oxiapoptophagy in myeloma cells, highlighting their potential anti-tumor activity and their role in future therapeutic strategies for multiple myeloma (Jaouadi et al., 2021).
    • Oxysterols like epoxycholesterols have been found to increase inflammation and lipid marker levels in experimental animals, reflecting accelerated endothelial dysfunction (Wielkoszyński et al., 2018).

Future Directions

Epoxycholesterol has been implicated in various diseases, including Alzheimer’s disease, hypercholesterolemia, stroke, and cancer . Future research may focus on its role in these conditions and potential therapeutic applications. For instance, targeting key cholesterol biosynthesis enzymes like squalene monooxygenase, which is involved in the production of Epoxycholesterol, may be a potential direction for novel anti-cancer therapy .

properties

IUPAC Name

(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-ZEQHCUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030546
Record name Cholesterol alpha-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxycholesterol

CAS RN

1250-95-9
Record name 5α,6α-Epoxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250-95-9
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Record name Cholesterol alpha-oxide
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Record name Epoxycholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18176
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Record name Cholesterol alpha-oxide
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Record name 5,6-α-epoxy-5-α-cholestan-3-β-ol
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Record name CHOLESTEROL .ALPHA.-EPOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,490
Citations
JA Nelson, SR Steckbeck, TA Spencer - Journal of Biological Chemistry, 1981 - Elsevier
… homogenate affords 24(S),25-epoxycholesterol with an efficiency comparable to that of the … homogenate affords 24(S),25-epoxycholesterol with an efficiency comparable to that of the …
Number of citations: 174 www.sciencedirect.com
AJ Brown - The International Journal of Biochemistry & Cell …, 2009 - Elsevier
The oxysterol 24(S),25-epoxycholesterol is made in a shunt in the cholesterol biosynthetic pathway in all cholesterogenic cells. Evidence is emerging that endogenous 24(S),25-…
Number of citations: 47 www.sciencedirect.com
P de Medina, K Diallo, E Huc‐Claustre… - British Journal of …, 2021 - Wiley Online Library
Metabolic pathways have emerged as cornerstones in carcinogenic deregulation providing new therapeutic strategies for cancer management. Recently, a new branch of cholesterol …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
I Bjorkhem, U Diczfalusy - Arteriosclerosis, Thrombosis, and …, 2004 - Am Heart Assoc
… epoxycholesterol has been ascribed an important function in regulation of cholesterol homeostasis. In a report from 1985, the levels of 24(S),25-epoxycholesterol … 25-epoxycholesterol …
Number of citations: 28 www.ahajournals.org
TA Spencer, AK Gayen, S Phirwa, JA Nelson… - Journal of Biological …, 1985 - Elsevier
Previously we showed that 24(S),25-epoxycholesterol is formed … 25-epoxycholesterol in an amount approximately 10(-3) relative to cholesterol. We show that 24(S),25-epoxycholesterol, …
Number of citations: 136 www.sciencedirect.com
EJ Zerenturk, I Kristiana, S Gill, AJ Brown - Biochimica et Biophysica Acta …, 2012 - Elsevier
The oxysterol 24(S),25-epoxycholesterol (24,25EC) can affect cholesterol metabolism at multiple points. Previously, we proposed that 24,25EC has an especially significant role in fine-…
Number of citations: 63 www.sciencedirect.com
F Guo, W Hong, M Yang, D Xu, Q Bai, X Li… - … and biophysical research …, 2018 - Elsevier
… 24S,25-epoxycholesterol is considered one of the most potent oxysterol regulators of cholesterol homeostasis. As a ligand for LXR, 24S,25-epoxycholesterol can promote cholesterol …
Number of citations: 31 www.sciencedirect.com
O Jaouadi, I Limam, M Abdelkarim, E Berred, A Chahbi… - Cancers, 2021 - mdpi.com
Simple Summary As the second most frequent hematological malignancy, multiple myeloma remains incurable with recurrent patient relapse due to drug resistance. Therefore, the …
Number of citations: 11 www.mdpi.com
SE Saucier, AA Kandutsch, FR Taylor… - Journal of Biological …, 1985 - Elsevier
Biosynthetically tritiated sterols from Chinese hamster lung (Dede) cells were fractionated by high performance liquid chromatography, and fractions were assayed for their ability to …
Number of citations: 127 www.sciencedirect.com
J Wong, CM Quinn, AJ Brown - Lipids in health and …, 2007 - lipidworld.biomedcentral.com
The effects of 24(S),25-epoxycholesterol (24,25EC) on aspects of cholesterol homeostasis is well-documented. When added to cells, 24,25EC decreases cholesterol synthesis and up-…
Number of citations: 67 lipidworld.biomedcentral.com

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